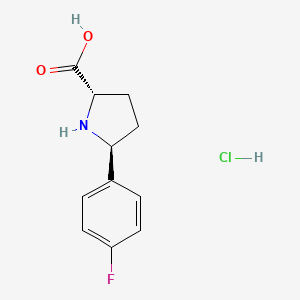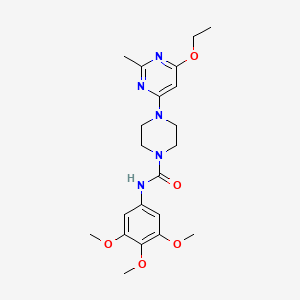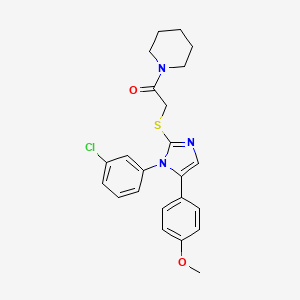![molecular formula C10H16N2O2 B2625835 2-[4-(2-Hydroxyethylamino)anilino]ethanol CAS No. 63886-74-8](/img/structure/B2625835.png)
2-[4-(2-Hydroxyethylamino)anilino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[4-(2-Hydroxyethylamino)anilino]ethanol” is a chemical compound with a complex structure. It has a molecular formula of C6H16N2O2 . The compound is related to 2,2’- [4- (2-Hydroxyethylamino)-3-nitrophenylimino]diethanol, which is a water-soluble purple dye .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in databases . The InChI string for this compound isInChI=1S/C6H16N2O2/c9-5-3-7-1-2-8-4-6-10/h7-10H,1-6H2 .
Scientific Research Applications
Organic Synthesis and Catalysis
- Synthesis of Azo Dyes and Amino Acids : Research has explored the synthesis of 1,4-diaryl-2-(arylamino)but-2-ene-1,4-diones from acetophenones and anilines, indicating the utility of related compounds in synthesizing complex organic molecules Prakash, Batra, Chaudhri, & Prakash, 2005.
- Preparation of Liquid Crystalline Polymers : A novel conducting liquid crystalline polymer based on poly(2-ethanol aniline) showcases the potential of such compounds in materials science, particularly in the development of conducting polymers Hosseini, Sarrafi, & Hosseini, 2013.
Environmental and Catalytic Applications
- Photocatalytic Reduction of Nitrobenzene : The photocatalytic reduction of nitrobenzene to aniline and acetaldehyde, using titanium dioxide and UV light, demonstrates the environmental applications of related compounds in detoxifying pollutants Flores, Rios-Bernij, Valenzuela, Córdova, Gómez, & Gutierrez, 2007.
- Extraction of Phenolic Alcohols : Studies on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions by emulsion liquid membranes highlight the significance of these compounds in separation processes and wastewater treatment Reis, Freitas, Ferreira, & Carvalho, 2006.
Kinetics and Mechanism Studies
- Aniline Hydroxylase Activity : Research on ethanol's effect on aniline hydroxylase activity in rats has provided insights into the enzyme kinetics and the impact of ethanol on drug metabolism Ariyoshi, Takabatake, & Remmer, 1970.
Electrochemical Properties
- Redox Behavior of Aniline Derivatives : Investigating the redox behavior of aniline derivatives has elucidated their electrochemical properties, contributing to our understanding of their biological significance and potential applications in sensing technologies Subhan, Lashin, Ali Rana, Al-Arifi, Ahmad, Hussain, Qureshi, Ali, Zia, Kraatz, Shah, & Shah, 2015.
properties
IUPAC Name |
2-[4-(2-hydroxyethylamino)anilino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-7-5-11-9-1-2-10(4-3-9)12-6-8-14/h1-4,11-14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKGTXZKZEBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCO)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)
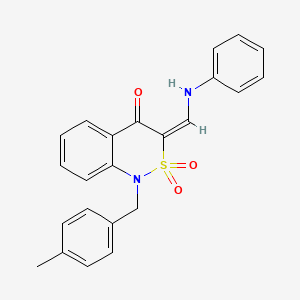
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
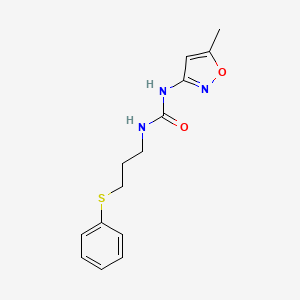
![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)



